N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE
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Overview
Description
“N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE” is an organic compound that belongs to the class of amines. It features a complex structure with both aromatic and heterocyclic components, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE” typically involves the following steps:
Formation of the Benzodioxole Moiety: This can be achieved through the methoxylation of a suitable precursor.
Amination Reaction:
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the dimethylphenyl group using catalysts like palladium or copper.
Industrial Production Methods
Industrial production may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions.
Major Products
The major products depend on the specific reactions and conditions but can include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
The compound is studied for its unique structural properties and reactivity, making it a candidate for various chemical transformations and synthesis of complex molecules.
Biology
In biological research, the compound may be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
Potential medicinal applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, the compound could be used as an intermediate in the synthesis of dyes, polymers, and other materials.
Mechanism of Action
The mechanism by which “N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE” exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways and lead to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-DIMETHYLPHENYL)-N-[(7-METHOXY-1,3-BENZODIOXOL-5-YL)METHYL]AMINE: shares similarities with other aromatic amines and benzodioxole derivatives.
This compound: can be compared to compounds like and .
Properties
IUPAC Name |
N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3,5-dimethylaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-11-4-12(2)6-14(5-11)18-9-13-7-15(19-3)17-16(8-13)20-10-21-17/h4-8,18H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHERRAOXMKBNKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NCC2=CC3=C(C(=C2)OC)OCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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